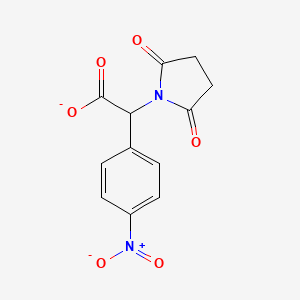![molecular formula C14H21BrN2O B14798812 2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)
2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide is a chiral amide compound characterized by the presence of an amino group, a bromobenzyl group, and an ethyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, 3-bromobenzyl chloride, and ethylamine.
Amidation Reaction: The (S)-2-amino-3-methylbutanoic acid is first converted to its corresponding amide by reacting with ethylamine under appropriate conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Bromobenzylation: The resulting amide is then subjected to a nucleophilic substitution reaction with 3-bromobenzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods: Industrial production of (S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the amide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of azide or thiol groups.
科学的研究の応用
(S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the amino and ethyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
類似化合物との比較
- (S)-3-Amino-2-(3-bromobenzyl)propanoic acid
- 3-(Bromomethyl)benzoic acid
- N-(3-Bromobenzyl)-N-methyl-2-propanamine
Comparison:
- (S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
- Compared to (S)-3-Amino-2-(3-bromobenzyl)propanoic acid , the presence of the ethyl group in the butanamide enhances its hydrophobicity and potential membrane permeability.
- 3-(Bromomethyl)benzoic acid lacks the amino and ethyl groups, resulting in different reactivity and biological interactions.
- N-(3-Bromobenzyl)-N-methyl-2-propanamine has a similar bromobenzyl group but differs in the amine structure, affecting its binding properties and mechanism of action.
This detailed article provides a comprehensive overview of (S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H21BrN2O |
|---|---|
分子量 |
313.23 g/mol |
IUPAC名 |
2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3 |
InChIキー |
BZNXHCLBYUYZAB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC(=CC=C1)Br)C(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14798729.png)

![benzyl (5S)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B14798757.png)

![ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14798768.png)
![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)

![N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide](/img/structure/B14798777.png)
![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)

